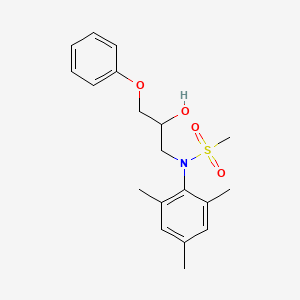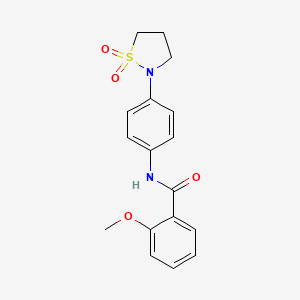
6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is a compound of notable interest in the fields of medicinal chemistry and pharmacology. Its structural complexity, characterized by the inclusion of a morpholinyl group and a quinazoline scaffold, hints at significant biological activity. This compound holds potential for therapeutic applications due to its unique molecular framework, which may interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide typically involves multi-step organic synthesis.
Starting Materials: : The synthesis begins with readily available precursors such as 6-chloro-4-morpholinylquinazoline and 2-phenylethylamine.
Initial Reaction: : The initial step involves the condensation of 6-chloro-4-morpholinylquinazoline with a suitable thioamide to form the thioxoquinazoline core.
Morpholinyl Group Introduction: : Subsequent introduction of the morpholinyl group is achieved through nucleophilic substitution reactions.
Final Coupling: : The final step involves the coupling of the quinazoline intermediate with 2-phenylethylamine under conditions that favor amide bond formation, often utilizing coupling reagents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods: Industrial production may leverage high-throughput techniques, optimizing yields and purity through controlled reaction conditions and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, potentially modifying the quinazoline core or the morpholinyl group.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride, may target specific functional groups, though care must be taken to avoid over-reduction.
Substitution: : The aromatic regions of the molecule allow for substitution reactions, especially electrophilic aromatic substitution using reagents like chlorosulfonic acid.
Oxidation: : Potassium permanganate, hydrogen peroxide
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Chlorosulfonic acid, bromine
Oxidation typically yields sulfoxides or sulfones.
Reduction may result in the formation of amines or alcohols.
Substitution leads to halogenated or sulfonated derivatives.
科学的研究の応用
Medicinal Chemistry: : It serves as a lead compound in the development of novel therapeutic agents, particularly for cancer treatment due to its ability to inhibit key enzymes involved in cell proliferation.
Biology: : It is used to study cell signaling pathways and enzyme inhibition mechanisms.
Pharmacology: : Investigations into its pharmacokinetics and pharmacodynamics help in understanding its behavior in biological systems.
Industry: : It may find use as an intermediate in the synthesis of more complex pharmaceutical agents.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. Its quinazoline core often targets tyrosine kinases, crucial in signaling pathways that regulate cell growth and survival. The morpholinyl group enhances its binding affinity and specificity, while the thioxo group can participate in redox reactions, further influencing its biological activity.
類似化合物との比較
6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is unique due to its combined structural features that differentiate it from similar compounds such as:
Quinazoline derivatives: : These compounds often lack the morpholinyl or thioxo groups, resulting in different biological profiles.
Morpholinyl-containing compounds: : Typically do not possess the quinazoline scaffold, affecting their mechanism of action.
Thioxoquinazoline compounds: : These may not have the extended alkylamide chain, which can impact their solubility and bioavailability.
Similar compounds include:
4-anilinoquinazolines
Morpholinyl-sulfonyl ureas
Thioxoquinazoline derivatives
特性
CAS番号 |
689769-12-8 |
|---|---|
分子式 |
C26H32N4O3S |
分子量 |
480.63 |
IUPAC名 |
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34) |
InChIキー |
FQNLPACCIITVRH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)
![N-[6-(2-CHLOROPHENOXY)-2-(FURAN-2-YL)-8-HYDROXY-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXIN-7-YL]ACETAMIDE](/img/structure/B2373633.png)
![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)


![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)






![2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoline](/img/structure/B2373654.png)
